molecular formula C23H22FN3O4S2 B2775759 N-(3-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-45-1

N-(3-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2775759
CAS No.: 851782-45-1
M. Wt: 487.56
InChI Key: SFOLICVCMNEHEG-UHFFFAOYSA-N
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Description

N-(3-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H22FN3O4S2 and its molecular weight is 487.56. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Chemical Synthesis

  • Borinic Acid Catalyzed Reactions: Diarylborinic acid catalysts have been utilized in regio- and stereoselective couplings of glycosyl methanesulfonates with protected pyranoside and furanoside acceptors. This methodology underscores the utility of methanesulfonates in complex molecule synthesis, demonstrating their potential in the formation of glycosidic bonds under mild conditions (D’Angelo & Taylor, 2016).

Medicinal Chemistry and Drug Design

  • Cyclooxygenase-2 (COX-2) Inhibitors: The introduction of the methanesulfonamide group into certain molecular frameworks, specifically at strategic positions on the phenyl ring, has been shown to significantly enhance COX-2 inhibitory activity. This highlights the role of methanesulfonamide derivatives in the development of potent and selective inhibitors for therapeutic applications (Singh et al., 2004).

Organic Synthesis and Fluorination Chemistry

  • Fluorination Methods: Research on the synthesis of fluorinated compounds, including the use of fluorobis(phenylsulfonyl)methane derivatives, reveals advanced strategies for introducing fluorine into organic molecules. These methodologies are crucial for the development of compounds with enhanced biological activity and stability (Ni, Zhang, & Hu, 2009).

Supramolecular Chemistry and Crystal Engineering

  • Structural Studies: Analyses of nimesulidetriazole derivatives, including methanesulfonamide compounds, provide insights into the effects of substitution on supramolecular assembly. These studies are essential for understanding the molecular basis of interaction patterns that can influence the physical properties and reactivity of compounds (Dey et al., 2015).

Material Science and Photophysical Properties

  • Visible Light Emission: Investigations into simple molecules with isolated phenyl rings, such as those related to methanesulfonamide derivatives, have challenged traditional notions of fluorophore design. These studies demonstrate the potential for non-conventional structures to exhibit significant photophysical properties, including visible light emission (Zhang et al., 2017).

Properties

IUPAC Name

N-[3-[3-(3-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O4S2/c1-16-9-11-21(12-10-16)33(30,31)27-23(18-6-3-7-19(24)13-18)15-22(25-27)17-5-4-8-20(14-17)26-32(2,28)29/h3-14,23,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOLICVCMNEHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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